![molecular formula C17H16ClIN2O2S B5128573 N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5128573.png)
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anticancer, antiviral, and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide inhibits HDAC enzymes by binding to the active site of the enzyme and blocking its activity. HDAC enzymes play a critical role in the regulation of gene expression by removing acetyl groups from histones, which results in the repression of gene transcription. Inhibition of HDAC enzymes leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. This compound has been shown to have a high affinity for HDAC1 and HDAC2, which are highly expressed in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has several advantages for lab experiments. It has been extensively studied and has a well-established mechanism of action, making it a reliable tool for the study of HDAC enzymes and their role in cancer and other diseases. In addition, this compound has been shown to have potent antiproliferative effects against a variety of cancer cell lines, making it a valuable tool for the study of cancer biology.
However, there are also limitations to the use of this compound in lab experiments. It has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide. One area of research is the development of more potent and selective HDAC inhibitors that can be used for the treatment of cancer and other diseases. Another area of research is the development of combination therapies that can enhance the anticancer effects of this compound. Finally, the use of this compound for the treatment of inflammatory diseases such as rheumatoid arthritis warrants further investigation.
Synthesemethoden
The synthesis of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide involves several steps, including the reaction of 2-chloro-4-iodoaniline with carbon disulfide, followed by the reaction with isopropylamine and 3-isopropoxybenzoyl chloride. The final product is obtained after purification using column chromatography. The synthesis of this compound has been optimized to increase yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting histone deacetylase (HDAC) enzymes, which play a critical role in the regulation of gene expression. Inhibition of HDAC enzymes leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. This compound has been shown to have potent antiproliferative effects against a variety of cancer cell lines, including breast, prostate, lung, and colon cancer.
In addition to its anticancer properties, this compound has also been shown to have antiviral and anti-inflammatory properties. It has been shown to inhibit the replication of human immunodeficiency virus (HIV) by blocking the maturation of the viral particles. This compound has also been shown to reduce the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClIN2O2S/c1-10(2)23-13-5-3-4-11(8-13)16(22)21-17(24)20-15-7-6-12(19)9-14(15)18/h3-10H,1-2H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEJHFSULPKGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClIN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5128492.png)
![N-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B5128500.png)
![(3'R*,4'R*)-1'-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B5128510.png)
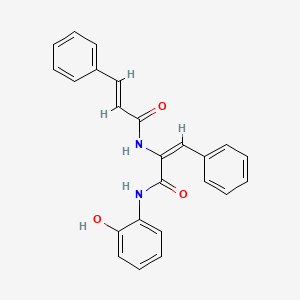
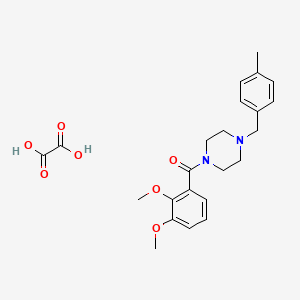
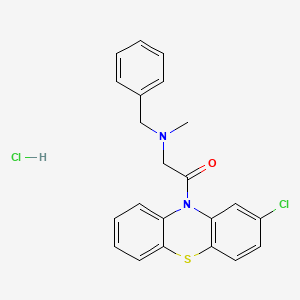
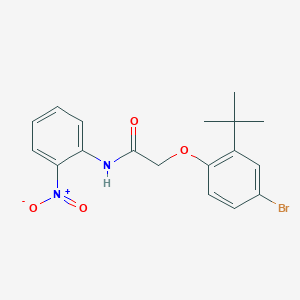
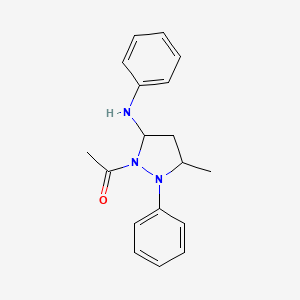

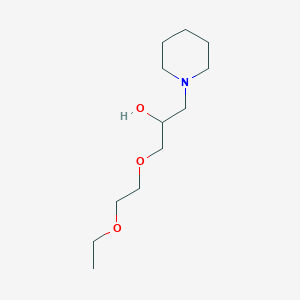
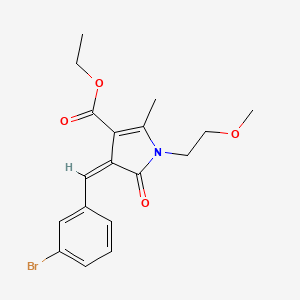
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5128567.png)

![5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5128578.png)